2-(4-Nitrophenyl)-4-phenylthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

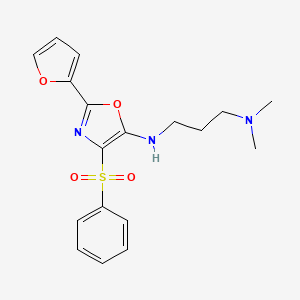

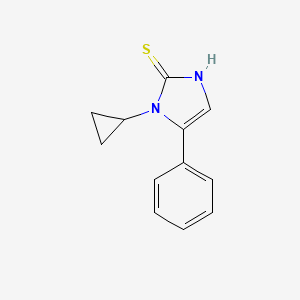

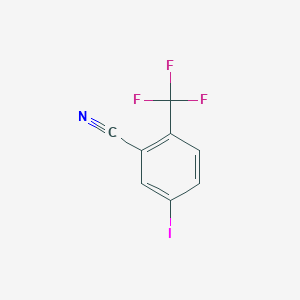

“2-(4-Nitrophenyl)-4-phenylthiazole” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, attached to a phenyl group and a 4-nitrophenyl group . Thiazoles are aromatic compounds that contain both sulfur and nitrogen in the ring. The nitrophenyl group is a functional group consisting of a phenyl ring and a nitro group (-NO2). The presence of the nitro group can significantly affect the chemical behavior of the molecule .

Molecular Structure Analysis

The molecular structure of “2-(4-Nitrophenyl)-4-phenylthiazole” can be deduced from its name. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. Attached to this ring is a phenyl group (a six-membered carbon ring) and a 4-nitrophenyl group (a phenyl ring with a nitro group attached to the 4th carbon) .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Rearrangement : 2-(N-Methyl-N-nitroamino)-4-phenylthiazole, a related compound, exhibits behavior in aqueous dioxane influenced by sulfuric acid concentration, showing the potential for intramolecular path migration of the N-nitro group and ring nitration in concentrated sulfuric acid (Spaleniak, Daszkiewicz, & Kyzioł, 2007).

Modification Under Microwave Irradiation : Research has explored the synthesis of 5-amino-containing 2-amino-4-phenyl-thiazole derivatives under microwave irradiation conditions, indicating faster reaction times and potential for diverse biological activities (Khrustalev, 2009).

Biological Activity and Applications

Antimicrobial Activity : Certain derivatives, such as those synthesized from 2-amino-5-nitrothiazole, have been screened for antibacterial, antifungal, and antitubercular activities against selected bacteria, fungi, and Mycobacterium tuberculosis, demonstrating the potential for pharmaceutical applications (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).

Antimicrobial Elucidation of Derivatives : The antibacterial and antifungal activities of certain derivatives have been characterized, underscoring the potential for developing new antimicrobial agents (Gondhani, Sanghani, Sanja, & Dobariya, 2013).

Bioactivity of Thiazolo-Triazoles : Synthesis of thiazolo-triazoles and their isomers starting from related compounds has been achieved, with evaluations of their antibacterial and antifungal activities, contributing to the field of medicinal chemistry (Kumar, Kumar, & Makrandi, 2013).

Corrosion Inhibition Properties : Phenylthiazole derivatives have been studied as corrosion inhibitors, particularly in hydrochloric acid solutions, indicating their potential application in industrial processes (Fouda, Nazeerb, & Abdel Khalek, 2008).

Cytotoxicity Evaluation as Anticancer Agents : N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives were synthesized and evaluated for cytotoxicity against cancerous cell lines, highlighting their relevance in cancer research and drug discovery (Mohammadi-Farani, Foroumadi, Kashani, & Aliabadi, 2014).

Fluorescent Probes for Biological Applications : 4-Phenylthiazole-Cu2+ ensemble has been synthesized as a fluorescence probe for detecting inorganic phosphates in live cells, demonstrating its utility in bioimaging applications (Feng, Wang, Jia, Zhang, Han, Meng, & Zhang, 2017).

properties

IUPAC Name |

2-(4-nitrophenyl)-4-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2S/c18-17(19)13-8-6-12(7-9-13)15-16-14(10-20-15)11-4-2-1-3-5-11/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDYAFOUJMMNGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrophenyl)-4-phenylthiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B2501223.png)

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B2501231.png)

![1-(Propan-2-yl)-2-azaspiro[3.4]octane](/img/structure/B2501237.png)

![Tert-butyl N-[[(2S,4R)-4-(trifluoromethyl)piperidin-2-yl]methyl]carbamate](/img/structure/B2501244.png)

![N-mesityl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501245.png)